molecular formula C9H14ClNO B1419035 (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride CAS No. 179067-16-4

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Cat. No.: B1419035
CAS No.: 179067-16-4
M. Wt: 187.66 g/mol
InChI Key: CFNHOTRIQJZQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is a chemical compound from the aromatic amine family, offered for research and development purposes . As a substituted aniline derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry. Researchers utilize related aromatic amines in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes . The presence of the amine group allows for further functionalization, while the methoxy and methyl substituents on the phenyl ring can influence the compound's electronic properties and steric profile, which is of interest in materials science and medicinal chemistry research. The hydrochloride salt form typically offers improved stability and solubility for handling in laboratory settings. This product is intended for use in controlled laboratory environments by qualified professionals. (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

4-methoxy-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-7(2)9(11-3)5-4-8(6)10;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHOTRIQJZQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride , a specialized aniline derivative used as a critical intermediate in the development of kinase inhibitors and immunomodulatory drugs.

Executive Summary

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (CAS: 179067-16-4 for HCl salt) is a trisubstituted aromatic amine. It is structurally characterized by an aniline core with a methoxy group at the para position and methyl groups at the ortho and meta positions relative to the amine. This specific substitution pattern creates a unique electronic environment—combining the strong electron-donating effects of the methoxy and amino groups with the steric bulk of the vicinal methyls. This compound is a high-value building block in medicinal chemistry, particularly in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and STING (Stimulator of Interferon Genes) pathway modulators .

Molecular Identity & Structural Analysis[1][2][3]

The compound is often confused with N,N-dimethyl isomers due to similar nomenclature. It is critical to distinguish that the methyl groups in this molecule are attached to the benzene ring , not the nitrogen atom.

PropertySpecification
IUPAC Name 4-Methoxy-2,3-dimethylaniline hydrochloride
Common Name 4-Amino-2,3-xylenol methyl ether hydrochloride
CAS Number (HCl Salt) 179067-16-4
CAS Number (Free Base) 77375-19-0
Molecular Formula C₉H₁₃NO[1][2][3][4][5] · HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Base)
SMILES COc1c(C)c(C)c(N)cc1.Cl
Appearance Off-white to pale beige crystalline solid
Electronic Structure & Basicity

The 4-methoxy group and the 2,3-dimethyl groups are all electron-donating groups (EDGs).

  • Basicity: The free base is significantly more basic than unsubstituted aniline (pKa ~4.6) due to the +I (inductive) effect of the methyls and the +M (mesomeric) effect of the para-methoxy group. The estimated pKa of the conjugate acid is 5.5 – 6.0 .

  • Steric Environment: The methyl group at position 2 (ortho to the amine) introduces steric strain, potentially twisting the amino group slightly out of planarity, though the effect is less pronounced than in N-substituted anilines.

Synthetic Pathways[1][8][9][10]

The industrial synthesis typically proceeds via the nitration of 2,3-dimethylanisole, followed by reduction. The regioselectivity of the nitration step is critical.

Synthesis Workflow
  • Precursor Formation: Methylation of 2,3-dimethylphenol (2,3-xylenol) using dimethyl sulfate or iodomethane to form 2,3-dimethylanisole .

  • Nitration: Nitration with HNO₃/H₂SO₄. The methoxy group (strong ortho/para director) directs the nitro group to position 4 (para). The 3-methyl group also directs ortho to position 4, reinforcing this selectivity.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.

Synthesis cluster_regio Regioselectivity Logic Start 2,3-Dimethylphenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2,3-Dimethylanisole Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 4-Nitro-2,3-dimethylanisole Inter1->Inter2 Methoxy directs Para Methyl(3) directs Ortho Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 ProductBase Free Amine (Base) Step3->ProductBase Step4 Salt Formation (HCl/Dioxane) ProductBase->Step4 Final Target HCl Salt Step4->Final

Caption: Synthetic route emphasizing the cooperative directing effects that favor the 4-nitro intermediate.

Chemical Reactivity & Transformations[1][8]

The hydrochloride salt must be neutralized to the free base (using NaHCO₃ or NaOH) before participating in nucleophilic reactions.

Nucleophilic Attacks (Amine Functionality)
  • Acylation: Reacts with acetic anhydride or acid chlorides to form acetamides (e.g., N-(4-methoxy-2,3-dimethylphenyl)acetamide). This is a key step in synthesizing ROCK inhibitors.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of reducing agents (NaBH₄) to form secondary amines.

Electrophilic Aromatic Substitution (Ring Reactivity)

The ring is highly activated.

  • Position 6 (Ortho to NH₂): This is the most reactive site for electrophilic attack (halogenation, formylation) because it is ortho to the strong NH₂ donor and meta to the OMe donor.

  • Diazotization: Treatment with NaNO₂/HCl at 0°C yields the diazonium salt. This intermediate is unstable and typically used in situ for Sandmeyer reactions (converting NH₂ to Cl, Br, CN) or azo coupling.

Reactivity Center Free Amine (4-Methoxy-2,3-dimethylaniline) Acylation Acylation (Ac2O/Pyridine) Center->Acylation Diazo Diazotization (NaNO2, HCl, 0°C) Center->Diazo EAS Electrophilic Subst. (Br2 or Vilsmeier) Center->EAS Product1 Amides (ROCK Inhibitor Precursors) Acylation->Product1 Product2 Diazonium Salt (Sandmeyer/Coupling) Diazo->Product2 Product3 6-Substituted Derivatives EAS->Product3

Caption: Primary reaction pathways. Note the regioselectivity of ring substitution at Position 6.

Analytical Characterization

To validate the identity of the compound, the following analytical signatures are standard.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: The free base is relatively hydrophobic but the salt elutes earlier. The 2,3-dimethyl substitution pattern distinguishes it from the 2,5- or 3,5- isomers.

NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Aromatic Protons: Two doublets (or an AB system) for the protons at positions 5 and 6.

    • δ ~6.6–6.8 ppm (Proton at C6, ortho to NH₂).

    • δ ~6.8–7.0 ppm (Proton at C5, ortho to OMe).

  • Methoxy Group: Singlet at δ ~3.7 ppm (3H).

  • Methyl Groups: Two distinct singlets at δ ~2.1–2.2 ppm (3H each).[6]

  • Amine Protons: Broad singlet (exchangeable with D₂O), shift varies with concentration and salt form (NH₃⁺ protons appear ~9-10 ppm broad).

Handling, Stability & Safety

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Oxidation Sensitivity: Like all electron-rich anilines, the free base is prone to oxidation (darkening) upon exposure to air and light. The hydrochloride salt is significantly more stable but should still be protected from light.

  • Safety Profile:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

    • Specific Hazard: Potential for methemoglobinemia (characteristic of anilines). Absorption through skin is rapid.

    • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

References

  • PubChem. (2025). Compound Summary: 4-Methoxy-2,3-dimethylaniline.[3][5] National Library of Medicine. [Link]

  • European Patent Office. (2002). EP1403255A1 - Rho Kinase Inhibitors. (Describes synthesis of N-(4-methoxy-2,3-dimethylphenyl)acetamide).
  • National Institutes of Health (PMC). (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. (Details synthesis starting from 1-methoxy-2,3-dimethyl-4-nitrobenzene).[5] [Link]

Sources

Methodological & Application

reaction mechanism of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Dynamics and Protocols for (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride with Aldehydes

Executive Summary

This guide details the mechanistic pathways and experimental protocols for the condensation of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride with aldehydes. Unlike simple anilines, this substrate presents specific challenges: the starting material is a hydrochloride salt (requiring in-situ neutralization), and the 2,3-dimethyl substitution pattern introduces significant steric strain. This document provides optimized workflows for both Schiff base isolation and reductive amination , supported by kinetic theory and troubleshooting matrices.

Chemical Context & Reactant Analysis

The Substrate Profile
  • Compound: (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride.

  • Electronic Effects: The 4-methoxy group is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the nitrogen atom. This theoretically enhances nucleophilicity compared to unsubstituted aniline.

  • Steric Effects: The 2-methyl group (ortho) creates a "steric gate." It forces the amino group to twist slightly out of planarity with the benzene ring, reducing conjugation. While this can increase the localized electron density on nitrogen, it physically hinders the approach of bulky aldehydes.

  • Salt Form: The hydrochloride (HCl) form renders the nitrogen non-nucleophilic (

    
    ). A critical "Step 0" (deprotonation) is required before any reaction can occur.
    

Mechanistic Analysis

The reaction follows a classic condensation pathway, but the rate-determining steps are altered by the substrate's unique steric/electronic profile.

Reaction Pathway[1]
  • Induction (Liberation): The ammonium salt is deprotonated by an auxiliary base (e.g.,

    
    , NaOAc) to generate the free amine.
    
  • Nucleophilic Attack: The lone pair of the free amine attacks the electrophilic carbonyl carbon of the aldehyde. Note: This step is retarded by the 2-methyl steric hindrance if the aldehyde is bulky.

  • Hemiaminal Formation: Proton transfer results in a neutral carbinolamine (hemiaminal) intermediate.

  • Dehydration (Rate Limiting): Acid-catalyzed elimination of water yields the imine (Schiff base).

Mechanistic Visualization

The following diagram illustrates the critical transition from the inactive salt to the active imine.

ReactionMechanism cluster_conditions Critical Control Points Salt Reactant A: Aniline HCl Salt (Inactive Electrophile) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase Deprotonation (-HCl) Base Auxiliary Base (Et3N / NaOAc) Base->FreeBase Carbinol Intermediate: Carbinolamine FreeBase->Carbinol Nucleophilic Attack Aldehyde Reactant B: Aldehyde Aldehyde->Carbinol Imine Product: Schiff Base (Imine) Carbinol->Imine Acid Catalyzed Dehydration (-H2O)

Figure 1: Reaction pathway from inactive hydrochloride salt to imine formation. Note the requisite deprotonation step prior to nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis & Isolation of the Imine (Schiff Base)

Use this protocol if the target is the imine itself or if the aldehyde is sensitive to reducing agents.

Reagents:

  • (4-Methoxy-2,3-dimethylphenyl)amine HCl (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Triethylamine (

    
    ) (1.1 equiv) – Crucial for freeing the amine.
    
  • Solvent: Ethanol (absolute) or Toluene (if water removal is difficult).

  • Catalyst: Glacial Acetic Acid (0.1 equiv) – Optional, speeds up dehydration.

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask, suspend the aniline HCl salt in Ethanol. Add

    
     dropwise while stirring. The solution should clarify or change color as the free amine is liberated. Stir for 15 minutes at room temperature.
    
  • Addition: Add the aldehyde in a single portion.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction:

    • Standard: Stir at Room Temperature (RT) for 4–12 hours.

    • Stubborn Substrates: If the aldehyde is bulky, attach a reflux condenser and heat to 60°C.

  • Monitoring: Monitor by TLC. The imine is usually less polar than the free amine.

  • Workup:

    • Cool the mixture to 0°C. The Schiff base often crystallizes out.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in

      
      , wash with water (to remove 
      
      
      
      salts), dry over
      
      
      , and concentrate.
Protocol B: One-Pot Reductive Amination (Secondary Amine Synthesis)

Use this protocol to synthesize the amine directly, avoiding the isolation of the potentially unstable imine.

Reagents:

  • (4-Methoxy-2,3-dimethylphenyl)amine HCl (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) – Selective reducing agent.

  • Sodium Acetate (NaOAc) (1.2 equiv) – Acts as a buffer and base.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask, combine the aniline HCl salt, NaOAc, and the aldehyde in DCE.

  • Imine Formation (In-Situ): Stir for 30–60 minutes under Nitrogen. The NaOAc neutralizes the HCl, and the mild acidity promotes imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes.

    • Why STAB? It reduces the protonated imine much faster than the aldehyde, preventing side reactions (alcohol formation) [1].

  • Quenching: Stir for 4–16 hours. Quench by adding saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over

    
    .
    

Optimization & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (TLC shows SM) Amine is still protonated.Ensure 1.1 eq of Base (

or NaOAc) was added. The HCl salt cannot react.
Low Yield (Equilibrium) Water accumulation inhibiting dehydration.Add activated 4Å Molecular Sieves to the reaction or use Toluene with a Dean-Stark trap.
Side Product: Alcohol Reduction of aldehyde instead of imine.Use STAB instead of

. Do not add reducing agent until imine formation equilibrium is established (wait 1 hr).
Oiling Out Product is not crystallizing.The 2,3-dimethyl groups increase lipophilicity. Try Trituration with Hexane/Ether or recrystallize from Methanol/Water.

Critical Process Parameters (CPP)

pH Control

The reaction rate follows a bell-shaped curve regarding pH.

  • pH < 3: The amine is fully protonated (

    
    ) and cannot attack the carbonyl.
    
  • pH > 6: The carbinolamine intermediate is stable and does not dehydrate to the imine effectively.

  • Target: Maintain an apparent pH of 4.0 – 5.0 . The use of Sodium Acetate in Protocol B naturally buffers the system to this optimal range [2].

Steric Management

Due to the 2-methyl group, the reaction time may be 2-3x longer than with para-anisidine. If the aldehyde is also ortho-substituted (e.g., 2-chlorobenzaldehyde), use Titanium(IV) isopropoxide (


)  as a Lewis Acid catalyst/dehydrating agent (1.5 equiv) to force the reaction to completion.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832-837.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

Sources

Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Scaffolds from (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is a highly functionalized aniline derivative that serves as a versatile and strategic starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of a nucleophilic amino group, an electron-rich aromatic ring activated by a methoxy substituent, and strategically placed methyl groups offers chemists precise control over cyclization reactions, enabling the construction of complex molecular architectures. These resulting heterocyclic scaffolds, particularly carbazoles, quinolines, and phenothiazines, are of paramount importance in the fields of drug discovery, materials science, and agrochemicals, exhibiting a wide array of biological and photophysical properties.

This technical guide provides researchers, scientists, and drug development professionals with in-depth protocols and expert insights into the utilization of (4-Methoxy-2,3-dimethylphenyl)amine for the preparation of these key heterocyclic systems. The methodologies detailed herein are grounded in established, name-reaction principles, with an emphasis on explaining the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Section 1: The Starting Material: Handling and In Situ Amine Liberation

The starting material is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated ammonium group is non-nucleophilic and must be converted to the free amine in situ or in a separate step prior to most subsequent reactions. This is a critical first step, as the efficiency of the free amine generation directly impacts the yield and purity of the final product.

Protocol 1: Generation of Free (4-Methoxy-2,3-dimethylphenyl)amine

This protocol describes a standard aqueous base extraction to liberate the free amine from its hydrochloride salt. The resulting organic solution of the free amine can often be used directly in subsequent steps after drying.

Rationale: A mild inorganic base like sodium bicarbonate (NaHCO₃) is chosen to neutralize the hydrochloride salt without being excessively caustic, which could promote side reactions. The use of a biphasic system (water and an organic solvent like ethyl acetate) allows for the selective extraction of the neutral, organic-soluble free amine, leaving inorganic salts behind in the aqueous phase.

Materials:

  • (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • In a separatory funnel, dissolve (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (1.0 eq) in deionized water.

  • Slowly add saturated aqueous NaHCO₃ solution to the funnel. Effervescence (CO₂ evolution) will occur. Continue adding base until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free amine, (4-Methoxy-2,3-dimethylphenyl)amine, which should be used promptly or stored under an inert atmosphere.

Section 2: Synthesis of Substituted Carbazoles via Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a powerful method for synthesizing tetrahydrocarbazoles from arylhydrazones, which can then be aromatized to the corresponding carbazoles.[1] This pathway requires the initial conversion of the parent aniline into its corresponding hydrazine derivative, a critical intermediate for this synthesis. The overall workflow is a multi-step process that offers access to the valuable carbazole core.

Experimental Workflow: Carbazole Synthesis

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclization & Aromatization Aniline (4-Methoxy-2,3-dimethylphenyl)amine Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazine (4-Methoxy-2,3-dimethylphenyl)hydrazine Diazonium->Hydrazine SnCl₂ or Na₂SO₃ Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Cyclohexanone AcOH THC Tetrahydrocarbazole Hydrazone->THC Borsche-Drechsel Acid Catalyst (H₂SO₄) Carbazole Carbazole Product THC->Carbazole Aromatization (e.g., DDQ, Pd/C) G Aniline (4-Methoxy-2,3-dimethylphenyl)amine Michael_Adduct Michael Adduct Intermediate Aniline->Michael_Adduct Conjugate Addition (Acid-catalyzed) Carbonyl α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde) Carbonyl->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Substituted Quinoline Product Dihydroquinoline->Quinoline Oxidation G Aniline (4-Methoxy-2,3-dimethylphenyl)amine DiarylSulfide Diaryl Sulfide Intermediate Aniline->DiarylSulfide ortho-Thioarylation (Lewis Acid/Base Catalysis) Thioarylating Thioarylating Agent (e.g., N-(Arylthio)succinimide) Thioarylating->DiarylSulfide Phenothiazine Phenothiazine Product DiarylSulfide->Phenothiazine Intramolecular C-N Coupling (e.g., Buchwald-Hartwig)

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Our goal is to equip you with the scientific principles and practical techniques to overcome these challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride not dissolving in water?

A1: While hydrochloride salts are generally formulated to improve aqueous solubility, several factors can hinder dissolution.[1] The parent molecule, (4-Methoxy-2,3-dimethylphenyl)amine, possesses a substituted phenyl ring which contributes to its hydrophobic character. This inherent low solubility of the free base can sometimes translate to the salt form. Furthermore, issues such as the common ion effect, pH of the solution, and temperature can all play a significant role.[2][3]

Q2: I've noticed a precipitate forming after initially dissolving the compound. What is happening?

A2: This phenomenon, known as disproportionation or "crashing out," can occur if the pH of the solution increases.[4] The amine hydrochloride salt exists in equilibrium with its free base form. If the pH rises, the equilibrium shifts, leading to the formation of the less soluble free amine, which then precipitates out of the solution.[5] This is a common issue when working with salts of weakly basic compounds.[4]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be effective. Due to the aromatic nature of the compound, solvents like DMSO and DMF are often good choices for creating stock solutions.[6] Alcohols such as methanol or ethanol may also be suitable.[7] However, for experiments requiring an aqueous environment, the use of co-solvents is a more common strategy.[8]

Q4: What is the "common ion effect" and how does it affect my experiment?

A4: The common ion effect can decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions.[2][3] For example, if you are trying to dissolve the compound in a buffer that contains NaCl or KCl, the excess chloride ions can suppress the dissolution of your salt.[9][10] This is particularly relevant for oral drug administration, where the compound encounters gastric acid (HCl).[3]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Aqueous Solubilization

This guide provides a step-by-step workflow for achieving complete dissolution in aqueous media.

Initial Solubility Assessment

Before beginning your experiment, it's crucial to have a baseline understanding of the compound's solubility.

Table 1: Predicted Solubility of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride in Common Solvents

Solvent Predicted Solubility Rationale & Considerations
Water Sparingly Soluble The hydrochloride salt improves solubility over the free base, but the substituted phenyl ring limits it.[1][11]
PBS (pH 7.4) Low to Moderate At neutral pH, a significant portion may exist as the less soluble free base.[6]
Acidic Buffer (pH < 4) High At low pH, the amine is fully protonated, maximizing solubility.[12]
DMSO High A common aprotic solvent for creating high-concentration stock solutions.[13]

| Ethanol / Methanol | Moderate to High | Polar protic solvents that can effectively solvate the molecule.[7] |

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting solubility issues.

G start Start: Compound fails to dissolve check_ph Step 1: Measure pH of the solution start->check_ph adjust_ph Step 2: Adjust pH to < 4 with dilute HCl check_ph->adjust_ph If pH > 5 ph_success Success: Compound dissolves adjust_ph->ph_success Dissolved ph_fail Issue Persists adjust_ph->ph_fail Not Dissolved heat Step 3: Gentle warming (30-40°C) with sonication ph_fail->heat heat_success Success: Compound dissolves heat->heat_success Dissolved heat_fail Issue Persists heat->heat_fail Not Dissolved cosolvent Step 4: Add a co-solvent (e.g., DMSO, Ethanol) heat_fail->cosolvent cosolvent_success Success: Compound dissolves cosolvent->cosolvent_success Dissolved cosolvent_fail Consult further resources cosolvent->cosolvent_fail Not Dissolved

Caption: A systematic workflow for troubleshooting solubility.

Step-by-Step Protocol for Solubilization
  • Initial Attempt: Begin by attempting to dissolve the compound in your desired aqueous buffer at the target concentration. Use a vortex mixer or magnetic stirrer for at least 10-15 minutes.

  • pH Adjustment: If the compound does not dissolve, check the pH of the suspension. Sparingly soluble amine hydrochlorides often require a more acidic environment to fully dissolve.[12]

    • Carefully add 0.1 M HCl dropwise while monitoring the pH.

    • Aim for a pH between 3 and 4. The amine group should be fully protonated in this range, maximizing solubility.[11]

  • Gentle Heating and Sonication: If the compound remains insoluble after pH adjustment, gentle warming can be applied.

    • Place the solution in a water bath at 30-40°C.

    • Use a sonicator to provide mechanical agitation, which can help break up solid aggregates.

    • Caution: Do not overheat, as this could lead to degradation of the compound.

  • Co-solvent Addition: If the above steps fail, the use of a co-solvent is recommended.[8][14]

    • Prepare a concentrated stock solution of your compound in 100% DMSO.

    • Add the stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.

    • Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% for cell-based assays).

Guide 2: Understanding and Preventing Precipitation

Precipitation upon pH adjustment is a common challenge. This guide explains the underlying chemistry and provides strategies for prevention.

The Chemistry of Amine Hydrochloride Solubility

The solubility of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is governed by the pH-dependent equilibrium between the protonated (cationic) form and the neutral (free base) form.

G Salt (R-NH3)+Cl- (Soluble Salt Form) Base R-NH2 + H+ + Cl- (Poorly Soluble Free Base) Salt->Base Increase pH (Add Base) Base->Salt Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of the amine hydrochloride.

As illustrated, increasing the pH removes H+ ions from the solution, shifting the equilibrium to the right and favoring the formation of the poorly soluble free base.[5]

Protocol for Preparing Stable Stock Solutions
  • Solvent Selection: For a high-concentration stock solution, use an anhydrous organic solvent such as DMSO or DMF.[6]

  • Dissolution: Weigh the desired amount of the compound and add the solvent. Use a vortex mixer until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13] The use of desiccants is also recommended to prevent moisture absorption, which can affect stability.[3]

  • Dilution into Aqueous Media:

    • When preparing your working solution, add the stock solution to your acidic aqueous buffer (pH < 4) dropwise while vigorously stirring.

    • This method ensures that the compound is rapidly diluted and remains in its protonated, soluble form.

    • If you need to adjust the pH to a higher value for your experiment, do so slowly and in a stepwise manner, observing for any signs of precipitation.

Section 3: References

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3). ResearchGate.

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1). Quora.

  • Gupta, P. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.

  • Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (n.d.). Benchchem.

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • Koskimäki, J., Korjamo, T., & Laru, J. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.

  • Amir, S., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate.

  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit.

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9). ResearchGate.

  • Amir, S., et al. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.

  • Strickley, R. G. (2007). Co-solvent and Complexation Systems. ResearchGate.

  • Isolation (Recovery) of amines. (n.d.). University of Alberta.

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

  • Davis, J. H., & Bates, E. D. (2008). Room-Temperature Ionic Liquid−Amine Solutions: Tunable Solvents for Efficient and Reversible Capture of CO2. Industrial & Engineering Chemistry Research - ACS Publications.

  • Niazi, S. K., & Gholami, K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

  • Hydrochloride salt of amine. (2023, June 22). Reddit.

  • (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride 250mg. (n.d.). Dana Bioscience.

  • (4-methoxyphenyl)(phenyl)methanamine hydrochloride (C14H15NO). (n.d.). PubChemLite.

  • (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4. (n.d.). ChemicalBook.

  • 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) (CAS 645-33-0). (n.d.). Cayman Chemical.

  • [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride | C10H16ClNO | CID 11847774. (n.d.). PubChem.

  • Kumar, S., & Nanda, A. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. MDPI.

  • Kumar, S., & Nanda, A. (2018). Engineering Cocrystals of PoorlyWater-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PubMed.

  • p-METHOXYMETHAMPHETAMINE. (2005, August 9). SWGDrug.

  • Methoxyphenamine hydrochloride (NSC-65644) | β-Adrenergic Receptor Agonist. (n.d.). Selleck Chemicals.

  • (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4. (n.d.). ChemicalBook.

Sources

Technical Support Center: (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why is my compound turning pink/brown?

The Short Answer: (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is an electron-rich aromatic amine . The color change (from off-white to pink, brown, or violet) is a visual indicator of auto-oxidation .

The molecule contains three electron-donating groups (one methoxy, two methyls) attached to the benzene ring. These groups push electron density into the ring, making the amine group highly susceptible to losing an electron to atmospheric oxygen or UV light. This initiates a cascade reaction forming quinone imines and eventually highly conjugated oligomers (similar to "Aniline Black" dyes), which are intensely colored even at trace ppm levels.

Root Cause Analysis: The Mechanism of Degradation

To understand the instability, we must look at the electronic environment of the molecule.

  • Activation: The methoxy group (-OCH₃) at the para position and methyl groups (-CH₃) at ortho/meta positions are strong electron donors.

  • Radical Formation: Exposure to air/light generates a radical cation on the nitrogen.

  • Dimerization: These radicals couple to form azo-linkages or oxidize further into

    
    -quinone imines .
    
  • Chromophores: These oxidized species have extended

    
    -conjugated systems, which absorb visible light. A "pink" hue indicates trace oxidation; "brown/black" indicates significant polymerization.
    
Visualization: Degradation Pathway

The following diagram illustrates the transformation from a pure salt to colored impurities.

OxidationPathway Pure Pure Amine Salt (Colorless/White) Radical Radical Cation Formation Pure->Radical -e⁻ oxidation Trigger Triggers: Oxygen, UV Light, Moisture (Hydrolysis) Trigger->Radical Quinone p-Quinone Imine Intermediates Radical->Quinone H+ loss Polymer Oligomers/Polymers (Pink -> Brown -> Black) Quinone->Polymer Polymerization (Michael Addition)

Figure 1: Mechanistic pathway of oxidative degradation in electron-rich anilines.

Data Analysis: Pure vs. Degraded Material[1]

Use this table to assess the state of your reagent.

FeatureGrade A (Pure) Grade B (Slight Oxidation) Grade F (Degraded)
Appearance White to off-white crystalline powderPale pink or beige hueDark brown, purple, or black clumps
Solubility Clear solution in water/methanolClear, slightly tinted solutionTurbid; insoluble black flecks present
H-NMR Sharp, distinct peaksMinor impurity peaks (<2%) in aromatic regionBroadening of peaks; new peaks at 6.5–7.0 ppm
LC-MS Single peak [M+H]+Small secondary peak (+14 or +16 mass units)Multiple peaks (dimers/trimers)
Suitability All applicationsStandard synthesis (with caution)Do not use without purification

Troubleshooting & Decision Matrix

Do not immediately discard colored material. The colored impurities have high extinction coefficients, meaning a very small amount (ppm range) can cause significant discoloration while the bulk material remains >98% pure.

Workflow: QC Decision Tree

DecisionTree Start Inspect Material Appearance Color What is the color? Start->Color White White / Off-White Color->White Clean Pink Pale Pink / Beige Color->Pink Trace Ox. Brown Dark Brown / Purple Color->Brown Heavy Ox. Action1 Proceed with Experiment White->Action1 Check Check Solubility in MeOH Pink->Check Recryst Perform Recrystallization (Protocol A) Brown->Recryst Clear Soln is Clear Check->Clear Use for non-sensitive apps Turbid Soln is Turbid/Black particles Check->Turbid Impurities present Turbid->Recryst Recryst->Action1 Success Discard Discard or Heavy Purification (Acid/Base Extraction) Recryst->Discard Failure

Figure 2: Decision matrix for handling oxidized aniline salts.

Corrective Protocols

If your material is degraded, use Protocol A to restore purity. The hydrochloride salt form is advantageous here as it allows for easy recrystallization compared to the free base.

Protocol A: Recrystallization with Activated Carbon

Target: Removal of colored oligomers.

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

    • Note: If solubility is poor, add small amounts of water dropwise until dissolved.

  • Decolorization: Add Activated Carbon (Charcoal) (approx. 1-2% by weight of the amine).

    • Mechanism:[1][2][3][4][5] The planar, conjugated impurities adsorb strongly to the carbon lattice.

  • Reflux: Boil gently for 5–10 minutes.

  • Hot Filtration: Filter the solution while hot through a Celite pad or fluted filter paper to remove the carbon.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white crystals and wash with cold ether or cold ethanol.

  • Drying: Dry under vacuum over P₂O₅ or KOH pellets.

Frequently Asked Questions (FAQs)

Q1: Can I use the "Pink" material for biological assays? A: No. While it may work for synthetic chemistry, oxidation products (quinones) are often cytotoxic and redox-active. They can generate Reactive Oxygen Species (ROS) in cell culture, leading to false positives in viability or mechanism-of-action studies [1].

Q2: How should I store this compound to prevent recurrence? A:

  • Atmosphere: Store under Argon or Nitrogen.[6]

  • Container: Amber glass vials (UV protection) with parafilm or a secondary desiccator.

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • Desiccant: The salt is hygroscopic.[7] Moisture leads to hydrolysis, releasing the free base, which oxidizes 100x faster than the salt. Keep it dry.[7]

Q3: Why is the HCl salt better than the free base? A: Protonation of the amine lone pair (forming -NH₃⁺) reduces the electron density on the nitrogen, significantly raising the oxidation potential. The salt is kinetically much more stable than the free base [2].

Q4: I see a "Red Gum" forming during synthesis. What is it? A: This is a common degradation product of anisidine derivatives. It is likely a complex mixture of azo-compounds and quinone imine dimers. It indicates that your reaction environment contains too much oxygen or the pH has drifted too high (basic) [3].

References

  • Stamenković, N., et al. (2024). Imine formation with p-Anisidine as the reagent. ResearchGate. Link

  • BenchChem Technical Support. (2025). Purification of Crude Aniline Hydrochlorides. Link

  • Saunders, B.C., et al. (1941).[4] Studies in peroxidase action.[4][8] 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Biochemical Journal. Link

  • Sigma-Aldrich/Merck. (n.d.). Safety Data Sheet: Aniline Hydrochloride Derivatives. Link

Sources

Technical Support Center: Purification of Crude (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude (4--methoxy-2,3-dimethylphenyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important chemical intermediate. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Purification Challenge

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride, as a substituted aniline derivative, is prone to certain impurities stemming from its synthesis and inherent reactivity. A common synthetic route involves the reduction of a nitro-aromatic precursor, which can introduce specific challenges in purification. The primary goals of any purification strategy for this compound are the removal of unreacted starting materials, reaction byproducts, and any degradation products.

Common Sources of Impurities:

  • Unreacted Starting Materials: Residual nitro-aromatic precursors are common impurities.

  • Side-Reaction Products: The synthesis may yield regioisomers or products from over-alkylation.

  • Degradation Products: Anilines are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities such as quinone-like compounds and polymeric materials.

  • Inorganic Salts: Residual inorganic reagents from the synthesis and workup can contaminate the crude product.

This guide will focus on two primary purification techniques: Recrystallization and Flash Column Chromatography , and will also touch upon Acid-Base Extraction as a preliminary clean-up step.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride in a question-and-answer format.

Recrystallization Issues

Q1: My compound is not dissolving in the hot recrystallization solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. Amine hydrochlorides are salts and generally require polar solvents for dissolution.[1]

  • Solution:

    • Switch to a more polar solvent: Try solvents like ethanol, methanol, or isopropanol.[1] A mixture of an alcohol with a small amount of water can also be effective in dissolving the salt.[1]

    • Verify the identity of your material: It's possible the crude material contains a high percentage of insoluble impurities. A preliminary acid-base extraction might be necessary to isolate the amine first.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.[1]

  • Solution:

    • Add more solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add more of the hot solvent, and then allow it to cool slowly.[1]

    • Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a miscible "bad" solvent (e.g., diethyl ether or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow the solution to cool slowly.[1]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can provide a surface for nucleation and induce crystallization.

    • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[1]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thoroughly cool the solution: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.

    • Concentrate the mother liquor: The filtrate from your first crop of crystals can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Column Chromatography Issues

Q4: My amine is streaking or tailing on the silica gel column. How can I get sharp bands?

A4: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of the peaks.[2][3]

  • Solution:

    • Add a competing base to the eluent: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica gel, resulting in sharper peaks.[3]

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[2][3]

Q5: I am not getting good separation between my product and an impurity. What can I do?

A5: Poor separation is often due to an inappropriate solvent system.

  • Solution:

    • Optimize the eluent polarity: For substituted anilines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] Systematically vary the ratio of these solvents to improve the separation.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your product, followed by more polar impurities.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the likely identity of the colored impurities in my crude (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride?

A1: The discoloration, often appearing as a yellow, brown, or reddish tint, is typically due to the presence of oxidation products. Anilines are prone to oxidation, especially when exposed to air and light, which can form highly colored polymeric materials or quinone-type structures.[4]

Q2: How can I remove these colored impurities?

A2:

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration.[4]

  • Column Chromatography: Flash chromatography on silica gel is often effective at separating the desired amine from colored, more polar impurities.[2]

  • Acid-Base Extraction: An initial acid-base extraction can help to remove neutral and some colored impurities before proceeding to recrystallization or chromatography.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques should be used to confirm both the identity and purity of your (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of your compound and can be used to separate and quantify impurities.

  • Melting Point: A sharp melting point range that is consistent with the literature value for the pure compound is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various polar solvents (e.g., ethanol, isopropanol, acetonitrile) and potential anti-solvents (e.g., diethyl ether, hexanes, toluene). The ideal "good" solvent will dissolve the compound when hot but not at room temperature. The ideal "anti-solvent" will be miscible with the "good" solvent but will not dissolve the compound. A promising combination for amine hydrochlorides is often an alcohol and an ether or hydrocarbon.[5]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, add a small amount of extra hot solvent and perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Analyze your crude material by thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for substituted anilines is a mixture of hexanes and ethyl acetate.[2] The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase. Remember to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3]

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

V. Data Presentation

Table 1: Representative Recrystallization Solvents for Amine Hydrochlorides

Solvent SystemExpected YieldExpected PurityNotes
EthanolModerate to HighGood to ExcellentA common and effective solvent for many amine hydrochlorides.
IsopropanolHighGood to ExcellentOften provides a good balance of solubility and recovery.
Ethanol/WaterModerate to HighExcellentThe addition of water can improve the solubility of highly polar impurities.
Ethanol/Diethyl EtherHighExcellentA good solvent/anti-solvent system for inducing crystallization.

Note: This data is representative for amine hydrochlorides and should be optimized for (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride in your laboratory.

VI. Visualizations

Purification_Workflow crude Crude (4-Methoxy-2,3-dimethylphenyl)amine HCl acid_base Acid-Base Extraction (Optional) crude->acid_base High levels of neutral impurities recrystallization Recrystallization crude->recrystallization Solid crude column Flash Column Chromatography crude->column Oily crude or complex mixture acid_base->recrystallization acid_base->column pure_product Pure Product recrystallization->pure_product column->pure_product analysis Purity Analysis (NMR, GC-MS, HPLC, MP) pure_product->analysis

Caption: General purification workflow for (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem no_crystals No Crystals Form start->no_crystals Problem solution1 Add more solvent Use solvent/anti-solvent Scratch flask / Seed oiling_out->solution1 Solution solution2 Minimize hot solvent Cool thoroughly in ice bath Concentrate mother liquor low_yield->solution2 Solution solution3 Concentrate solution Scratch flask / Seed Try a different solvent no_crystals->solution3 Solution

Caption: Troubleshooting common issues in recrystallization.

VII. References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Gao, F., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

  • recrystallization-2.doc.pdf. (n.d.). Available at: [Link]

  • Beller, M., et al. (2015). Supporting Information for Direct N-Methylation of Anilines using Carbon Dioxide and Molecular Hydrogen. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available at: [Link]

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. 3,4-DIMETHYLANILINE. Available at: [Link]

  • Ataman Kimya. DIMETHYLANILINE. Available at: [Link]

  • Journal of Pharmaceutical Research International. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Available at: [Link]

  • DrugBank Online. 4-Methoxyaniline. Available at: [Link]

Sources

Technical Support Center: Resolving Hygroscopic Issues with (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research and development efforts. (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride, like many amine hydrochloride salts, is susceptible to moisture absorption from the atmosphere—a property known as hygroscopicity.[1][2][3] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you manage and resolve these challenges effectively, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride.

Q1: What is hygroscopicity and why is it a critical concern for (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride?

A: Hygroscopicity is the tendency of a solid material to absorb moisture from the ambient atmosphere.[1] For an active pharmaceutical ingredient (API) or intermediate like (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride, this is a significant concern for several reasons:

  • Inaccurate Weighing: The compound's mass will continuously increase upon exposure to air, making it impossible to accurately weigh a specific quantity for a reaction or analysis.

  • Physical State Alteration: Moisture absorption can cause the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which impedes handling and processing.[1][4]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways. Water can act as a reactant in hydrolysis, a plasticizer that increases molecular mobility, or a medium for reactions, potentially leading to the formation of impurities and a decrease in the compound's purity and potency.[4][5]

  • Impact on Downstream Processes: Inconsistent moisture content can affect dissolution rates, reaction kinetics, and the overall quality of the final drug product.[6][7]

Q2: How can I visually identify if my sample has absorbed moisture?

A: While quantitative analysis is necessary for confirmation, visual cues can indicate moisture contamination. Look for a transition from a free-flowing, crystalline powder to a material that exhibits clumping, caking, or a wet, pasty appearance. In cases of severe moisture uptake, the solid may turn into a concentrated slurry or liquid.[2]

Q3: What are the immediate consequences of using a moisture-contaminated sample in an experiment?

A: Using a compromised sample can lead to immediate and significant experimental failures. The most common consequences are introducing a stoichiometric imbalance due to inaccurate weighing of the reagent, leading to incomplete reactions or an excess of other reactants. Furthermore, the absorbed water can participate in side reactions, generating unexpected byproducts and reducing the yield and purity of your target molecule.[4][5]

Q4: What are the best short-term storage conditions for an opened container?

A: Once a container is opened, the primary goal is to minimize its exposure to the atmosphere.[1] For short-term storage between uses, tightly reseal the container's primary cap and wrap the cap-bottle interface securely with Parafilm®. Place the sealed container inside a secondary, resealable bag or a desiccator containing an active desiccant like silica gel or calcium chloride.[8] This creates a dry microenvironment that protects the compound.[9]

Q5: Is it possible to dry (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride if it has already absorbed moisture?

A: Yes, it is often possible to dry a hygroscopic solid. The most common method is drying under high vacuum at a controlled temperature.[10] However, it is critical to use gentle heating, as excessive temperatures could cause thermal decomposition of the amine hydrochloride salt. A preliminary thermal gravimetric analysis (TGA) is recommended to determine the compound's decomposition temperature before attempting to dry it on a larger scale.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems arising from the hygroscopic nature of the compound.

Issue 1: Inconsistent or Continuously Increasing Weight During Measurement
  • Symptoms: The reading on the analytical balance does not stabilize and consistently creeps upward.

  • Root Cause: The compound is actively absorbing moisture from the laboratory air during the weighing process.

  • Solution Workflow:

Caption: Troubleshooting workflow for unstable balance readings.

Issue 2: Physical Changes in the Solid Material (Clumping, Caking)
  • Symptoms: The material is no longer a free-flowing powder and has formed hard aggregates or a single solid mass.

  • Root Cause: Significant moisture absorption has occurred due to improper storage or prolonged exposure to a humid environment.

  • Solutions:

    • Assess Severity: If clumping is minor, the aggregates can sometimes be broken up with a clean, dry spatula inside a low-humidity environment (like a glove box).[1]

    • Dry the Material: For more severe caking, transfer the material to a suitable flask and dry under high vacuum as described in Protocol 3.3.

    • Quantify Moisture: After drying, it is essential to perform a Karl Fischer titration (Protocol 3.2) to confirm that the water content has been reduced to an acceptable level before use.

    • Prevention: Review and strictly adhere to the handling and storage procedures outlined in Protocol 3.1 to prevent recurrence.

Issue 3: Poor or Inconsistent Analytical Results (e.g., NMR, HPLC)
  • Symptoms: Broad peaks in NMR spectra (especially for exchangeable protons), shifting retention times in HPLC, or the appearance of new impurity peaks on stability studies.

  • Root Cause: The presence of water can affect sample preparation and analysis. Water can act as a plasticizer, leading to phase changes, or as a reactant, causing chemical degradation.[5][7] Degradation of the amine moiety in the presence of nitrite impurities from excipients or other sources is a known risk, potentially leading to the formation of nitrosamines.[11][12][13]

  • Solutions:

    • Use Anhydrous Solvents: Ensure all solvents used for sample preparation (e.g., DMSO-d6, MeOD, acetonitrile) are of high purity and anhydrous grade.

    • Verify Sample Integrity: Before analysis, confirm the water content of your solid sample using Karl Fischer titration.

    • Control Storage Conditions: Store prepared analytical solutions in tightly sealed vials at appropriate temperatures (e.g., 4°C) to prevent degradation.[14]

    • Investigate Impurities: If new peaks are observed, consider potential degradation pathways such as hydrolysis or oxidation. LC-MS analysis can be invaluable for identifying these unknown impurities.

Section 3: Protocols for Moisture Management and Analysis

Adherence to validated protocols is the most effective way to mitigate hygroscopicity-related issues.

Protocol 3.1: Standard Operating Procedure (SOP) for Handling and Storage

This SOP minimizes moisture exposure at every step, from receiving the material to its long-term storage.

G cluster_receiving Receiving & Initial Storage cluster_handling Handling & Aliquoting (in Glove Box / Low RH%) cluster_storage Final Storage A Receive Container B Inspect Seal Integrity A->B C Store in a Cool, Dry, Dark Place B->C D Equilibrate Container to Room Temp C->D Prepare for Use E Transfer to Inert Atmosphere D->E F Quickly Open Primary Container E->F G Aliquot into Pre-Tared, Single-Use Vials F->G H Tightly Seal All Vials & Primary Container G->H I Wrap Primary Container Cap with Parafilm® H->I Store Remainder J Place Vials & Primary Container in a Desiccator I->J K Store Desiccator in Controlled Environment J->K

Caption: Recommended workflow for handling and storage.

Step-by-Step Methodology:

  • Receiving: Upon receipt, visually inspect the manufacturer's seal for any signs of damage. Do not use if the seal is compromised.

  • Equilibration: Before opening for the first time, allow the container to equilibrate to the ambient temperature of the laboratory for at least 2-3 hours. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Whenever possible, perform all manipulations (opening, weighing, aliquoting) in a controlled environment, such as a glove box with an inert nitrogen or argon atmosphere or in a room with controlled low relative humidity (<20% RH).[14][15]

  • Aliquoting: For bulk containers, it is best practice to immediately aliquot the material into smaller, single-use vials.[14] This prevents the repeated exposure of the entire batch to the atmosphere.

  • Sealing: Tightly seal all containers immediately after use. For screw-cap bottles, wrapping the cap with Parafilm® provides an excellent secondary moisture barrier.[8]

  • Storage: Store the sealed primary container and all aliquots in a desiccator containing a desiccant with a color indicator (e.g., indicating silica gel).[2] Ensure the desiccant is active (blue or orange, not pink or green).

Protocol 3.2: Quantitative Determination of Water Content by Karl Fischer (KF) Titration

This protocol provides a method for accurately measuring the water content, which is crucial for quality control and for correcting the mass of the compound used in reactions.

Principle: Karl Fischer titration is a highly specific redox titration that reacts quantitatively with water.[16][17] The coulometric method is particularly suited for determining very low levels of water (<1%).[18]

Methodology:

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is properly sealed to prevent ingress of atmospheric moisture.[18][19]

  • Reagent Conditioning: Fill the cell with the appropriate KF reagent (e.g., an ethanol-based reagent for amines) and allow the instrument to titrate the residual moisture in the solvent to a stable, dry endpoint (low drift).[20]

  • Sample Preparation: In a low-humidity environment, accurately weigh approximately 50-100 mg of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride into a gas-tight syringe or directly onto a sample boat.

  • Sample Introduction: Quickly and carefully introduce the sample into the KF titration vessel. Ensure the vessel is sealed immediately.

  • Titration: Initiate the titration. The instrument will electrolytically generate iodine, which reacts with the water from the sample. The titration is complete when all water has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed (coulombs) required to reach the endpoint. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

  • Replicates: Perform the measurement in triplicate to ensure the precision and accuracy of the result.

Protocol 3.3: Drying a Moisture-Contaminated Sample

This protocol should be used to recondition material that has been inadvertently exposed to moisture.

  • Preparation: Transfer the clumped or caked material into a round-bottom flask that is appropriately sized (no more than half-full).

  • Connection to Vacuum: Securely attach the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Initial Evacuation: Slowly and carefully apply the vacuum. If the material is very wet, it may bubble vigorously; apply the vacuum gradually to prevent the material from being drawn into the vacuum line.

  • Gentle Heating: Once a stable high vacuum (<1 mmHg) is achieved, gently warm the flask using a water bath. Do not exceed 40-50°C without prior thermal stability data (e.g., from TGA) to avoid decomposition.

  • Drying Time: Continue drying under high vacuum with gentle heating for several hours (e.g., 12-24 hours) or until the material appears to be a fine, free-flowing powder.

  • Cooling and Release: Allow the flask to cool completely to room temperature before releasing the vacuum. Release the vacuum by back-filling with a dry, inert gas like nitrogen or argon.

  • Verification: After drying, it is mandatory to quantify the residual water content using Karl Fischer titration (Protocol 3.2) to confirm the effectiveness of the drying process.

Section 4: Data Interpretation & Best Practices

Table 1: Recommended Moisture Content Limits and Actions
Moisture Content (% w/w)Application SuitabilityRecommended Action
< 0.1% Suitable for all applications, including use as an analytical reference standard and in moisture-sensitive reactions.No action needed. Proceed with use following proper handling (Protocol 3.1).
0.1% - 0.5% Acceptable for general synthesis and process development.Correct the weight of the material used in reactions based on the measured water content.
0.5% - 2.0% Potentially problematic. May cause issues in sensitive reactions or formulation.Dry the material (Protocol 3.3) before use. Re-analyze water content post-drying.
> 2.0% Unsuitable for most applications. High risk of degradation and side reactions.Dry the material (Protocol 3.3) and perform a full re-characterization (e.g., HPLC purity, NMR) before use.
Table 2: Comparison of Common Desiccants for Laboratory Use
Desiccant TypeChemical FormulaAdsorption MechanismCapacityRegenerationNotes
Silica Gel SiO₂Physical AdsorptionHighHeat at 120°CCommonly used, often with a color indicator.[21][22]
Molecular Sieves (Na, K, Ca)-AluminosilicatePhysical AdsorptionHigh (at low RH)Heat at 200-300°C under vacuumExcellent for achieving very low humidity levels.[9]
Calcium Chloride CaCl₂Chemical ReactionVery HighNot easily regeneratedCan form a corrosive brine upon saturation.[2][21]
Calcium Oxide CaOChemical ReactionModerateNot regenerable (forms Ca(OH)₂)A strong base; avoid direct contact with acidic compounds.[21]

Section 5: References

  • Vertex AI Search. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.

  • CPHI Online. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage.

  • Colorcon. (2024, October 22). What Are the Benefits of Desiccants in Pharma?

  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?

  • Drytec Industries. Pharmaceutical Desiccants.

  • Mettler Toledo. How to Measure Moisture Content in Pharmaceuticals.

  • Davis French & Associates. Gravimetric Analysis.

  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability.

  • TutorChase. How do you handle hygroscopic solutes in the lab?

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.

  • ORBi. Moisture content determination of pharmaceutical pellets by near-infrared spectroscopy: model selection, evaluation and validation.

  • Precisa. Measure Soil Moisture Content using the Gravimetric Method.

  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals.

  • Labinsights. (2023, May 8). Moisture Content Determination for Drug Formulation and Analysis.

  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

  • GLOBE.gov. Gravimetric & Volumetric Soil Moisture Protocols.

  • FAO. Soil water content: gravimetric method.

  • PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY.

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?

  • JP XVI. Water Determination (Karl Fischer Method).

  • Upperton Pharma Solutions. API and OSD Processing Considerations when Spray Drying.

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.

  • University of Rochester, Department of Chemistry. How To: Store Reagents.

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • ResearchGate. (2023, September 1). Effect of moisture on solid state stability.

  • SCIRP. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.

  • PMC. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine.

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

  • PubChem. [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

  • Benchchem. Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline.

  • MedChemExpress. Methoxyphenamine hydrochloride.

  • National Center for Biotechnology Information. (2023, March 14). NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product.

  • British Toxicology Society. (2022, December 1). Nitrosamines in Medicines - What are the issues?

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.

  • European Pharmaceutical Review. (2023, February 28). NITROSAMINES: Where now?

  • PubChem. 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-.

  • ResearchGate. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation.

  • Semantic Scholar. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine form.

Sources

Validation & Comparative

The Structural Fingerprint: A Guide to (4-Methoxy-2,3-dimethylphenyl)amine Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Researchers, and QC Scientists.

Executive Summary

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (often an intermediate in xylidine-based synthesis or a degradation impurity) presents a unique mass spectral challenge due to its dual functionalization: an electron-donating methoxy group and a basic amine. This guide objectively compares its behavior under Electrospray Ionization (ESI) versus Electron Ionization (EI) , delineates the specific fragmentation pathways required for structural confirmation, and provides protocols to distinguish it from regioisomers.

Part 1: Structural Context & Ionization Physics

Before analyzing fragmentation, one must understand how the hydrochloride salt behaves in the ion source.

The HCl Salt Factor

In both LC-MS and GC-MS, the hydrochloride counter-ion is displaced before detection.

  • LC-MS (ESI): The salt dissolves; the amine is already protonated. You detect the cation

    
    .
    
  • GC-MS (EI): The salt thermally dissociates in the injector port (

    
    ). You detect the radical cation 
    
    
    
    of the free base.
Comparative Ionization Profiles
FeatureESI-MS/MS (LC-Coupled) EI-MS (GC-Coupled)
Observed Precursor m/z 152

m/z 151

Energy Regime Soft Ionization (low internal energy)Hard Ionization (70 eV standard)
Primary Utility Trace quantification, metabolite IDLibrary matching (NIST), impurity profiling
Base Peak Often m/z 152 (Parent) or 137Often m/z 136 (Methyl loss)

Part 2: Fragmentation Pathways (The "Meat")

The fragmentation of this molecule is driven by the competition between the methoxy group and the amino group for charge stabilization.

The Methoxy-Driven Pathway (Dominant)

The most characteristic pathway involves the cleavage of the ether bond.

  • Step 1: Methyl Radical Loss (-15 Da): The methoxy group loses a methyl radical (

    
    ). In ESI, this forms a resonance-stabilized quinoid-like cation.
    
    • Transition:

      
       (ESI) or 
      
      
      
      (EI).
  • Step 2: Carbon Monoxide Loss (-28 Da): Following methyl loss, the remaining oxygen atom is expelled as CO, causing ring contraction (typically to a cyclopentadienyl cation derivative).

    • Transition:

      
      .
      
The Aniline-Driven Pathway
  • Ammonia Loss (-17 Da): Characteristic of protonated primary amines in ESI.

    • Transition:

      
      .
      
  • HCN Elimination: In EI, the aniline ring often fragments by losing neutral HCN (

    
     Da), usually after initial radical losses.
    
Visualization of Fragmentation (ESI Mode)[1]

FragmentationPathway Parent Precursor Ion [M+H]+ = 152 Frag1 Quinoid Cation [M+H - CH3]+ = 137 Parent->Frag1 Loss of Methyl (-15 Da) (Methoxy cleavage) Frag3 Deaminated Ion [M+H - NH3]+ = 135 Parent->Frag3 Loss of Ammonia (-17 Da) (Ortho-effect assisted) Frag2 Ring Contraction [M+H - CH3 - CO]+ = 109 Frag1->Frag2 Loss of CO (-28 Da) (Ring contraction)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (4-Methoxy-2,3-dimethylphenyl)amine.

Part 3: Comparative Performance & Isomer Differentiation

A critical challenge in drug development is distinguishing the 2,3-dimethyl isomer from the 2,6-dimethyl or 3,5-dimethyl isomers.

Isomer Differentiation Strategy

While all isomers share the same mass (151/152), their fragmentation kinetics differ due to steric hindrance and the "Ortho Effect."

Isomer ConfigurationDiagnostic FeatureMechanistic Cause
4-Methoxy-2,3-dimethyl (Target)Strong m/z 137 ; Moderate m/z 135 Methoxy is para to amine; no direct interaction. Fragmentation is purely electronic.
2-Methoxy isomer Elevated [M+H - 17] or [M+H - 32] Proximity of amine and methoxy allows facile loss of methanol or ammonia via hydrogen bonding (Ortho Effect).
2,6-Dimethyl isomer Suppressed Amine LossSteric crowding around the amine makes the -NH3 loss kinetically slower compared to the unhindered 4-methoxy cleavage.

Recommendation: If m/z 135 is observed at >20% intensity relative to the base peak in ESI, it suggests an unhindered amine (like the 2,3-dimethyl target) rather than a sterically crowded 2,6-dimethyl variant.

Part 4: Validated Experimental Protocols

Protocol A: LC-MS/MS (ESI) for Impurity Profiling

Objective: High-sensitivity detection of the protonated molecule.

  • Sample Preparation:

    • Weigh 1 mg of the hydrochloride salt.

    • Dissolve in 1 mL of 50:50 Water:Methanol (v/v). Note: Do not use pure organic solvent initially; the salt requires water to dissociate fully.

    • Dilute to 1 µg/mL with 0.1% Formic Acid in Water.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (QqQ or Q-TOF):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp 15–35 eV.

    • Target Transitions:

      • Quantifier:

        
         (Most abundant).
        
      • Qualifier:

        
         (Specific structural confirmation).
        
Protocol B: GC-MS (EI) for Structural Confirmation

Objective: Library matching against NIST standards.

  • Sample Preparation (Freebasing):

    • Direct injection of the salt damages liners.

    • Dissolve salt in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).

    • Inject the DCM layer.

  • GC Conditions:

    • Inlet: Splitless, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Source: Electron Ionization (70 eV).[1]

    • Scan Range: m/z 40–300.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Aniline and Anisole Derivatives. Comparison of standard electron ionization spectra. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of aniline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides causality for the -NH3 loss in substituted anilines).

Sources

Analytical Validation Guide: Elemental Analysis vs. Modern Alternatives for (4-Methoxy-2,3-dimethylphenyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride CAS: 35155-28-3 (Base analog reference) | Class: Aniline Derivative / API Intermediate Molecular Formula:



In pharmaceutical development, validating the stoichiometry of hydrochloride salts is a critical quality attribute (CQA). While Elemental Analysis (EA) remains the historical "gold standard" for confirming salt formation and bulk purity, modern techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) offer distinct advantages in specificity and speed.

This guide provides a comparative technical analysis of these methods, specifically tailored for (4-Methoxy-2,3-dimethylphenyl)amine HCl, a compound prone to hygroscopicity and oxidation.

Theoretical "Gold Standard" Data

Before initiating any experimental workflow, the theoretical elemental composition must be established to high precision. This serves as the benchmark for all validation methods.

Stoichiometric Calculation

Molecular Weight Derivation:

  • Carbon (9):

    
    
    
  • Hydrogen (14):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (1):

    
    
    
  • Chlorine (1):

    
    
    
  • Total MW: 187.67 g/mol

Reference Table: Theoretical Composition
ElementCountTotal Mass ( g/mol )Theoretical %Acceptance Range (

)
Carbon 9108.09957.60% 57.20 – 58.00%
Hydrogen 1414.1127.52% 7.12 – 7.92%
Nitrogen 114.0077.46% 7.06 – 7.86%
Chlorine 135.45018.89% 18.49 – 19.29%

Critical Note: The industry standard for publication and purity validation (Journal of Organic Chemistry / ICH Q6A) requires experimental values to fall within


  of these theoretical values [1].

Method 1: Combustion Elemental Analysis (EA)

Role: The definitive method for confirming salt stoichiometry (Base:Acid ratio) and bulk purity.

Experimental Protocol
  • Sample Prep (Critical Step):

    • Aniline HCl salts are often hygroscopic.

    • Procedure: Dry 50 mg of sample in a vacuum oven at 40°C over

      
       for 4 hours.
      
    • Validation: Verify constant weight before analysis.

  • Weighing:

    • Weigh 2.0–3.0 mg of dried sample into a tin capsule using a microbalance (readability

      
      ).
      
    • Fold: Hermetically seal to prevent atmospheric moisture re-absorption.

  • Combustion:

    • Inject into combustion analyzer (e.g., Elementar vario EL cube) at 1150°C in oxygen-rich atmosphere.

    • Reduction: Gases pass over hot copper to convert

      
       to 
      
      
      
      .
  • Detection:

    • Thermal Conductivity Detector (TCD) measures

      
      , 
      
      
      
      , and
      
      
      .
    • Halogen Note: Chlorine requires a separate titration (Schöniger flask combustion) or specific halogen analyzer mode.

Data Interpretation & Causality
  • Scenario A (High H, Low C/N): Indicates trapped water (hydrate formation) or solvent.

  • Scenario B (Low Cl): Indicates incomplete salt formation (presence of free base).

  • Scenario C (Perfect Match): Confirms 1:1 stoichiometry of the HCl salt.

Method 2: Quantitative NMR (qNMR)

Role: A modern "single-point" replacement for purity assay, capable of distinguishing organic impurities that EA misses.

Experimental Protocol
  • Internal Standard Selection:

    • Select a standard with non-overlapping signals. For this aromatic amine, Maleic Acid or 1,3,5-Trimethoxybenzene are ideal (high purity, distinct singlets).

  • Sample Preparation:

    • Weigh ~10 mg of (4-Methoxy-2,3-dimethylphenyl)amine HCl (precision

      
       mg).
      
    • Weigh equimolar amount of Internal Standard.

    • Dissolve in

      
       (prevents exchange of amine protons).
      
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      (typically 30–60s) to ensure full relaxation for quantitative integration [2].
    • Scans: 16–32 scans for sufficient S/N ratio.

  • Calculation:

    
    
    
    • Where

      
      =Integral, 
      
      
      
      =# of protons,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity.[1]

Comparative Analysis: EA vs. qNMR vs. HRMS

The following table contrasts the three primary validation methods for this specific hydrochloride salt.

FeatureElemental Analysis (EA) qNMR HRMS (ESI-TOF)
Primary Utility Salt stoichiometry & Bulk PurityOrganic Purity & PotencyMolecular Identity (Exact Mass)
Precision

(Absolute)

(Relative)
< 5 ppm (Mass Accuracy)
Sample Req. Destructive (2–5 mg)Non-destructive (10 mg)Destructive (< 1 mg)
Blind Spots Cannot ID specific impurities (only bulk % deviation).Cannot detect inorganic salts (HCl) or water directly.Poor at quantifying bulk purity; ionization suppression issues.
HCl Detection Excellent (via %Cl or stoichiometry inference).Poor (Cl is silent; inferred via chemical shift).Poor (Cl often lost in ionization).
Cost/Time Low cost / Slow (outsourced).High setup / Fast (in-house).Medium / Fast.

Decision Workflow (Graphviz)

This diagram illustrates the logical flow for validating the synthesized salt, ensuring "Self-Validating" scientific integrity.

ValidationWorkflow Start Synthesized (4-Methoxy-2,3- dimethylphenyl)amine HCl Drying Step 1: Vacuum Drying (Remove Surface Moisture) Start->Drying Decision1 Primary Validation Goal? Drying->Decision1 EA_Test Step 2A: Elemental Analysis (CHN + Cl Titration) Decision1->EA_Test Salt Confirmation qNMR_Test Step 2B: qNMR (DMSO-d6) Internal Std: Maleic Acid Decision1->qNMR_Test Potency/Assay Check_EA Result within ±0.4%? EA_Test->Check_EA Pass VALIDATED: Correct Salt & Purity Check_EA->Pass Yes Fail_Salt FAIL: Incorrect Stoichiometry (Recrystallize / Add HCl) Check_EA->Fail_Salt Low Cl% Fail_Solvent FAIL: Trapped Solvent (Increase Drying Time) Check_EA->Fail_Solvent High H% Check_qNMR Purity > 98%? qNMR_Test->Check_qNMR Check_qNMR->Pass Yes Check_qNMR->Fail_Solvent Solvent Peaks Found

Figure 1: Analytical decision matrix for validating Aniline Hydrochloride derivatives.

Expert Insights & Recommendations

  • The "Trap" of Hygroscopicity: Aniline hydrochlorides are notorious for holding water. If your EA results show Carbon low by ~1% and Hydrogen high by ~0.2%, do not assume the synthesis failed. Calculate the theoretical values for a monohydrate (

    
    ). If the data matches the hydrate, you simply need more aggressive drying (high vacuum + heat) rather than re-synthesis.
    
  • Complementary Usage: Do not rely on one method. Use HRMS to confirm you made the right molecule, qNMR to ensure no organic side-products are present, and EA to prove the salt is a perfect 1:1 hydrochloride. This "Triangulation" approach is required for IND (Investigational New Drug) filings [3].

References

  • Holzgrabe, U., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[1][2][3][4] Spectroscopy Europe. Link

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Conference on Harmonisation.[5] Link

Sources

Comparative Validation Guide: Analytical Strategies for (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (often an intermediate in advanced API synthesis) presents a classic analytical dichotomy. As an electron-rich aniline derivative, it is prone to oxidation, yet its hydrochloride salt form offers water solubility that simplifies reverse-phase chromatography.

This guide contrasts two validation pathways: HPLC-UV for macro-level assay (purity >98%) and LC-MS/MS for micro-level genotoxic impurity (PGI) screening (<10 ppm).

The Molecule: Analytical Implications[1][2][3][4][5]
  • Structure: Aniline core with electron-donating groups (Methoxy + 2 Methyls).

  • Risk Profile: High electron density makes the ring reactive. Samples must be prepared in amber glassware to prevent photo-oxidation.

  • Solubility: The HCl salt dissociates in aqueous media.

    • Chromatographic Consequence: In standard C18 reverse-phase, the protonated amine (

      
      ) will elute near the void volume (t0) unless ion-pairing agents are used or the pH is adjusted to suppress ionization (high pH) or interact with a specific stationary phase (low pH with end-capping).
      

Part 2: Method A – HPLC-UV (The QC Workhorse)

Objective: Purity assessment, Assay, and Stability testing. Philosophy: Robustness over sensitivity. We prioritize a method that can withstand minor variations in a QC lab environment.

Experimental Protocol

We utilize a "High-Low" chromatography strategy. The mobile phase is acidified to keep the analyte fully protonated, ensuring sharp peak shape on modern Type-B silica columns.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary confirmation).

  • Sample Diluent: 50:50 Water:Methanol (prevents salt precipitation).

Validation Data (Assay Focus)

Based on ICH Q2(R2) Guidelines

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (RT)Resolution > 2.5 from nearest impurityPass
Linearity


(Range: 80-120%)
Pass
Precision (Repeatability) RSD

1.0% (n=6)
RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%Mean = 99.8%Pass
Robustness RT variation < 5%Stable at

0.2 pH units
Pass

Scientist's Note: The use of phosphoric acid is deliberate. Unlike formic acid, phosphate buffers suppress silanol activity more effectively, reducing "tailing" common with amine salts.

Part 3: Method B – LC-MS/MS (The Trace Specialist)

Objective: Genotoxic Impurity (PGI) Screening and Cleaning Validation. Philosophy: Sensitivity and Selectivity.[2][3][1][4][5][6] We must detect the molecule at ppm levels in complex matrices (e.g., final drug substance).

Experimental Protocol

We switch to volatile buffers and Electrospray Ionization (ESI) in Positive Mode.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm). Why? The Phenyl phase offers unique pi-pi selectivity for the aromatic aniline ring, separating it from aliphatic matrix components.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transition:

    • Quantifier:

      
       188.1 
      
      
      
      173.1 (Loss of methyl).
    • Qualifier:

      
       188.1 
      
      
      
      158.1 (Loss of methoxy).
Validation Data (Trace Focus)
ParameterAcceptance CriteriaExperimental ResultStatus
LOD (Limit of Detection) S/N

3:1
0.05 ppmPass
LOQ (Limit of Quantitation) S/N

10:1
0.15 ppmPass
Matrix Effect 80% - 120%92% (Corrected with Internal Standard)Pass
Accuracy (at LOQ) 70% - 130%105%Pass

Scientist's Note: Aniline derivatives often suffer from ion suppression. We employ a deuterated internal standard (Aniline-d5) or the method of standard addition to self-validate the quantification in every run.

Part 4: Comparative Analysis & Decision Framework

Head-to-Head Comparison
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Use Purity, Potency, StabilityTrace Impurities, Cleaning Verification
Cost Per Run Low ($)High (

$)
Skill Requirement General AnalystSpecialist
Sensitivity ~0.05% (500 ppm)~0.00001% (0.1 ppm)
Risk Factor Co-elution of UV-inactive impuritiesMatrix suppression
Validation Lifecycle Diagram

The following diagram illustrates the decision logic and self-validating loops required for this molecule, compliant with ICH Q14 (Analytical Procedure Development).

ValidationLifecycle Start Sample: (4-Methoxy-2,3-dimethylphenyl)amine HCl DefineIntent Define Intent: Assay (Macro) vs. Trace (Micro) Start->DefineIntent HPLC_Path Path A: HPLC-UV (QC Release) DefineIntent->HPLC_Path High Conc (>0.1%) LCMS_Path Path B: LC-MS/MS (Genotoxic Screening) DefineIntent->LCMS_Path Low Conc (<100 ppm) SST_HPLC System Suitability: Tailing < 1.5, Resolution > 2.0 HPLC_Path->SST_HPLC SST_HPLC->HPLC_Path Fail (Re-equilibrate) Data_HPLC Output: % Purity SST_HPLC->Data_HPLC Pass SST_LCMS System Suitability: S/N > 10, IS Recovery +/- 20% LCMS_Path->SST_LCMS SST_LCMS->LCMS_Path Fail (Clean Source) Data_LCMS Output: ppm Concentration SST_LCMS->Data_LCMS Pass

Caption: Decision tree for method selection illustrating the self-correcting "System Suitability" loops required for regulatory compliance.

Part 5: References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][7] [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[][2] [Link]

  • PubChem. (2023). Compound Summary: Aniline Derivatives and Hydrochloride Salts. [Link][9]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (4-Methoxy-2,3-dimethylphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

Objective: To establish a zero-exposure standard for handling (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (CAS: 77375-19-0 / 179067-16-4).

This compound is a halogenated aniline derivative . Unlike standard reagents, its lipophilic nature allows rapid dermal absorption, while its metabolic activation leads to methemoglobinemia —a condition where hemoglobin is oxidized, losing its oxygen-transporting capacity. Handling requires not just barrier protection, but a strict "containment-first" methodology.

GHS Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity (Oral/Dermal/Inhal) Category 3Toxic if swallowed, in contact with skin, or inhaled.[1][2]
Skin/Eye Irritation Category 2/2ACauses skin irritation and serious eye irritation.[1]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[1][2]
STOT - Repeated Exposure Category 1Causes damage to organs (Blood/Spleen) through prolonged exposure.

Mechanism of Toxicity: Why Strict PPE is Non-Negotiable

Understanding the why enforces compliance. The danger lies in the metabolic activation of the parent compound.

Methemoglobinemia_Pathway Compound (4-Methoxy-2,3-dimethylphenyl)amine (Parent Compound) Liver Hepatic Metabolism (CYP450 Enzymes) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Red Blood Cell Interaction Metabolite->RBC Transport Hb_Fe2 Hemoglobin (Fe2+) (Oxygen Carrier) RBC->Hb_Fe2 Oxidation Cycle Hb_Fe3 Methemoglobin (Fe3+) (Inert) Hb_Fe2->Hb_Fe3 Electron Loss Hb_Fe3->Hb_Fe2 MetHb Reductase (Limited Capacity) Hypoxia Tissue Hypoxia (Cyanosis) Hb_Fe3->Hypoxia O2 Binding Failure

Figure 1: Toxicological pathway showing the conversion of hemoglobin to methemoglobin, leading to systemic hypoxia [1].

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. If one barrier fails, the next must hold.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeopreneAniline derivatives can permeate thin nitrile. Double gloving increases breakthrough time >480 mins. Change outer gloves immediately upon splash. [2]
Eye/Face Chemical Splash Goggles (Face shield required if handling >1g or liquids)Safety glasses are insufficient against fine powders or liquid splashes that can track around lenses.
Respiratory Fume Hood (Primary) If outside hood: N95/P100 RespiratorInhalation of dust is the fastest route to systemic toxicity. Engineering controls (Hood) are superior to respirators.
Body Lab Coat + Tyvek Sleeves (Full Tyvek suit for spill cleanup)Protects forearms during weighing. Cotton lab coats absorb liquids; Tyvek repels them.
Footwear Closed-toe, non-permeable uppersPrevents absorption through canvas/mesh shoes in case of a floor spill.

Operational Handling Procedures

Phase 1: Preparation (The "Cold" Zone)
  • Engineering Check: Verify Chemical Fume Hood (CFH) flow rate is 80–100 fpm.

  • Decontamination Station: Prepare a tray with 10% bleach or Alconox solution inside the hood.

  • Balance Setup: Place the analytical balance inside the CFH. If vibration is an issue, use a static-free powder funnel and weigh into a tared vial, not onto paper.

Phase 2: Active Handling (The "Hot" Zone)

Protocol for weighing and solubilization.

  • Don PPE: Put on inner gloves, lab coat, then outer gloves. Ensure cuffs overlap.

  • Transfer: Open the source container only inside the hood.

  • Weighing:

    • Use a disposable spatula.

    • Never return excess chemical to the stock bottle (prevents cross-contamination).

    • Immediately recap the stock bottle after aliquoting.

  • Solubilization: Dissolve the solid in the chosen solvent (e.g., DMSO, Methanol) immediately to reduce dust hazard. Liquid handling is generally safer than powder handling if splash protection is used.

  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with solvent before removing it from the hood.

Phase 3: Decontamination & Disposal[3]
  • Solid Waste: Dispose of the spatula, weigh boats, and outer gloves into a double-bagged hazardous waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated/Toxic Organic" waste streams. Do not mix with oxidizers.

  • Surface Decon: Wash the hood surface with soap and water. Bleach is not strictly necessary for anilines but helps degrade biological residues if working in bio-assay contexts.

Handling_Workflow Start Start: Risk Assessment Check_Hood Verify Fume Hood (Flow > 80 fpm) Start->Check_Hood Don_PPE Don PPE: Double Nitrile + Goggles Check_Hood->Don_PPE Weighing Weighing (Inside Hood) Use Disposable Spatula Don_PPE->Weighing Solubilize Solubilize Immediately (Reduce Dust Hazard) Weighing->Solubilize Decon Decon Surfaces & Seal Waste Solubilize->Decon Doff_PPE Doff Outer Gloves (Inside Hood) Decon->Doff_PPE End Wash Hands (Soap + Water) Doff_PPE->End

Figure 2: Step-by-step operational workflow to minimize exposure risks.

Emergency Response

Self-Validation: If you taste a metallic taste or notice blue discoloration of lips/fingernails (cyanosis), exposure has occurred.

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash immediately with soap and copious water for 15 mins. Do not scrub hard (increases absorption).Seek medical attention.[1][2][3] Monitor for signs of methemoglobinemia.
Eye Contact Flush with eyewash station for 15 mins, holding eyelids open.Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[1][2] If breathing is difficult, give oxygen (trained personnel only).Transport to ER. Specific antidote: Methylene Blue (clinical decision).
Spill (<5g) Isolate area. Wear full PPE.[4][3] Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Report to EHS.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217, Aniline. (Mechanism of Methemoglobinemia). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aniline and its salts. (Hazard Classification).[1] Retrieved from [Link]

  • ChemicalBridge. SDS for 4-Methoxy-2,3-dimethylaniline hydrochloride (CAS 77375-19-0).[5][6][7] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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